molecular formula C10H14N2O2S B8237258 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine

2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine

Cat. No.: B8237258
M. Wt: 226.30 g/mol
InChI Key: ZKXLSQSSICMTBK-BDAKNGLRSA-N
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Description

2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a sulfonyl group and a chiral side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine involves its interaction with specific molecular targets. For instance, as a β-glucuronidase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby reducing the breakdown of glucuronides . This interaction can be studied using molecular docking and in silico modeling techniques to predict binding affinities and modes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine is unique due to its specific combination of a chiral side chain and a sulfonyl-pyrimidine structure. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

2-[(2S,3R)-3-methylpent-4-en-2-yl]sulfonylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-4-8(2)9(3)15(13,14)10-11-6-5-7-12-10/h4-9H,1H2,2-3H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXLSQSSICMTBK-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)C(C)S(=O)(=O)C1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=C)[C@H](C)S(=O)(=O)C1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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